Product packaging for Calcium dihydrogen pyrophosphate(Cat. No.:CAS No. 14866-19-4)

Calcium dihydrogen pyrophosphate

Cat. No.: B1143966
CAS No.: 14866-19-4
M. Wt: 218.05 g/mol
InChI Key: HJROPEWVPUPTSE-UHFFFAOYSA-N
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Description

Calcium Dihydrogen Pyrophosphate is an inorganic phosphate compound of interest in several research fields. Its primary researched application is as a leavening acid in slow-reacting baking powder compositions, particularly for use in frozen dough systems . In this context, it reacts with bicarbonate sources to produce carbon dioxide gas at a controlled rate, which is critical for the leavening process in food science research and development . Beyond food science, calcium pyrophosphate compounds in general are noted for their use as mild abrasive agents in products like toothpastes, valued for their insolubility and non-reactivity . In the field of health science, the deposition of calcium pyrophosphate dihydrate (CPPD) crystals in joint cartilage is a key subject of study, as it is responsible for the severe joint pain associated with Calcium Pyrophosphate Deposition Disease (CPPD), a condition with symptoms similar to gout . From a chemical synthesis perspective, this compound can be prepared in hydrated forms by treating a solution of sodium pyrophosphate with a calcium salt, such as calcium nitrate, under carefully controlled conditions of pH and temperature . Researchers value this compound for its role in studying crystallization processes and its utility in developing specialized materials. This product is intended for laboratory research purposes only and is not classified as a drug or consumer product. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CaH4O7P2 B1143966 Calcium dihydrogen pyrophosphate CAS No. 14866-19-4

Properties

CAS No.

14866-19-4

Molecular Formula

CaH4O7P2

Molecular Weight

218.05 g/mol

IUPAC Name

calcium;[hydroxy(oxido)phosphoryl] hydrogen phosphate

InChI

InChI=1S/Ca.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)

InChI Key

HJROPEWVPUPTSE-UHFFFAOYSA-N

SMILES

OP(=O)([O-])OP(=O)(O)[O-].[Ca+2]

Canonical SMILES

OP(=O)(O)OP(=O)(O)O.[Ca]

Related CAS

35405-51-7

Origin of Product

United States

Synthetic Routes and Mechanistic Elucidation of Calcium Dihydrogen Pyrophosphate Formation

Precursor Selection and Stoichiometric Considerations in Calcium Dihydrogen Pyrophosphate Synthesis

The synthesis of this compound relies on the selection of appropriate calcium and phosphate-containing precursors. The stoichiometry, or the molar ratio of these reactants, is a critical factor that dictates the composition of the final product.

Commonly, the synthesis is achieved through the thermal condensation of acidic orthophosphates. Monocalcium phosphate (B84403) monohydrate (Ca(H₂PO₄)₂·H₂O) is a frequently used precursor. google.comresearchgate.net Upon heating, it undergoes dehydration and condensation to form this compound. Another pathway involves heating dicalcium phosphate (CaHPO₄), which condenses to form calcium pyrophosphate (Ca₂P₂O₇) and water. wikipedia.org

Wet chemical methods can also be employed. These routes may involve the reaction of a soluble calcium salt, such as calcium chloride (CaCl₂) or calcium nitrate (B79036) (Ca(NO₃)₂), with pyrophosphoric acid (H₄P₂O₇) or a salt thereof, like tetrasodium (B8768297) pyrophosphate (Na₄P₂O₇), under controlled pH conditions. wikipedia.org

The initial calcium-to-phosphorus (Ca/P) molar ratio in the reaction mixture is paramount. Studies on the synthesis of various calcium phosphates show that the Ca/P ratio is a determining factor for the resulting phase. mdpi.comunam.mx For instance, in the synthesis of calcium pyrophosphate catalysts, varying the phosphate precursors led to changes in the synthesis pH and resulted in pyrophosphates with different Ca/P ratios, ranging from stoichiometric 1.02 to non-stoichiometric 0.76. rsc.org Precise control of this ratio is essential to selectively form this compound over other species like dicalcium phosphate or hydroxyapatite (B223615).

Table 1: Common Precursors for Calcium Pyrophosphate Synthesis

Calcium Precursor Phosphate Precursor Synthesis Method Resulting Product Mentioned Reference
Monocalcium phosphate (Ca(H₂PO₄)₂) (Self-condensation) Thermal This compound google.com
Dicalcium phosphate (CaHPO₄) (Self-condensation) Thermal Calcium pyrophosphate (anhydrous) wikipedia.org
Calcium chloride (CaCl₂) Pyrophosphoric acid (H₄P₂O₇) Precipitation Calcium pyrophosphate dihydrate wikipedia.org
Calcium nitrate (Ca(NO₃)₂) Tetrasodium pyrophosphate Precipitation Calcium pyrophosphate tetrahydrate wikipedia.org

Reaction Kinetics and Thermodynamic Driving Forces in this compound Crystallization

The formation of crystalline this compound from its precursors is governed by both thermodynamic and kinetic factors. Thermodynamically, the synthesis via thermal condensation is driven by the increase in entropy resulting from the release of water molecules, leading to a more stable, condensed phosphate structure at elevated temperatures.

The kinetics of the process, particularly the crystallization from an amorphous or solution phase, involves overcoming a specific activation energy barrier. While direct kinetic data for CaH₂P₂O₇ is sparse, studies on analogous calcium phosphate systems provide insight. For example, the thermally induced crystallization of amorphous calcium phosphate (ACP) into hydroxyapatite requires significant energy input, with activation energies calculated to be in the range of 435–450 kJ mol⁻¹. rsc.org This high energy barrier underscores the metastable nature of amorphous precursors and the energy required for atomic rearrangement into a crystalline lattice. The crystallization process often proceeds in stages, such as the rapid dehydration and crystallization of an amorphous precursor into an intermediate phase (like vaterite from amorphous calcium carbonate), followed by a slower transformation into the most stable phase (calcite). researchgate.net This second stage is often controlled by a dissolution and reprecipitation mechanism. researchgate.net

Pyrophosphate itself is known to be a potent inhibitor of calcium-phosphate crystal formation and growth, highlighting the complex interplay of thermodynamic favorability and kinetic hindrances in these systems. nih.govnih.gov The transformation of acidic calcium phosphates into pyrophosphate upon heating is a key step, where the kinetics are influenced by the removal of structural water, which plays a critical role in the process in biological or aqueous settings. rsc.orgnih.gov

Influence of Reaction Parameters on this compound Morphology and Phase Purity

The physical and chemical properties of the synthesized this compound, including its crystal shape (morphology) and the absence of other calcium phosphate phases (phase purity), are highly dependent on the conditions of the synthesis.

Temperature is a critical parameter, especially in solid-state thermal condensation methods. The conversion of monocalcium phosphate to this compound is effectively carried out at temperatures between 255°C and 330°C. google.com The formation of different anhydrous polymorphs of calcium pyrophosphate (Ca₂P₂O₇) is also temperature-dependent; heating dicalcium phosphate between 240-500°C yields an amorphous phase, while heating to 750°C forms the β-Ca₂P₂O₇ polymorph. wikipedia.org

The pressure, particularly the partial pressure of water vapor, also plays a role. In one patented process, the reaction is conducted in a sealed reactor, allowing the reaction to proceed under the steam atmosphere generated by the condensation water. google.com This self-generated atmosphere can influence the reaction kinetics and the properties of the final product. Investigations into other calcium phosphate systems have shown that increasing temperature generally decreases the crystallization time. mdpi.com For example, the time for amorphous calcium phosphate to convert to a crystalline phase can decrease from days to minutes as the temperature is raised from 10°C to 37°C. mdpi.com

In wet chemical synthesis methods, pH is a master variable that controls which calcium phosphate species precipitates. mdpi.comnih.gov Acidic conditions are generally required for the formation of acidic phosphate salts like this compound. Research on various calcium phosphate phases demonstrates that adjusting the pH of the mother solution has a substantial influence on the phase composition of the precipitate. mdpi.comnih.gov For instance, in the synthesis of calcium pyrophosphate catalysts, the pH of the synthesis mixture, which varied depending on the phosphate precursors used, directly correlated with the final Ca/P ratio of the product. rsc.org A drop in pH is expected during the formation of this compound from orthophosphate precursors. google.com

The solvent system also significantly impacts the synthesis. The preparation of calcium dihydrogen phosphate monohydrate (a precursor to the pyrophosphate) using different media (aqueous, acetone-water, and ethanol-water) resulted in products with different characteristics. chalcogen.ro The use of acetone-water and ethanol-water mixtures was found to reduce the heat of reaction and prevent the evolution of CO₂ gas when using calcium carbonate as a precursor. chalcogen.ro Studies on other phosphate monomers have shown that the presence of water in organic solvents like ethanol (B145695) is crucial for the formation and structural stability of MDP-calcium salts. nih.govresearchgate.net

The introduction of additives or seed crystals can be used to control the crystallization process. Additives, even in small quantities, can alter crystal growth kinetics and morphology. Ions such as magnesium and molecules like citrate (B86180) are known to influence the crystallization of brushite (dicalcium phosphate dihydrate), a common precursor or intermediate in calcium phosphate chemistry. nih.gov Magnesium, for example, can inhibit the hydrolysis of precursor phases. nih.gov Similarly, amino acids like alanine (B10760859) and glycine (B1666218) have been shown to reduce the crystallite size of precipitated calcium phosphates. peertechzpublications.us

Seeding, the practice of adding small crystals of the desired material to the reaction solution, is a powerful technique to promote crystallization and control the final product. nih.gov Seed crystals provide a template for nucleation, bypassing the often-slower step of spontaneous nucleus formation and promoting the growth of a specific crystalline phase. nih.gov This technique can lead to higher phosphorus recovery rates and better control over the crystallization process in various applications. nih.gov

Non-Conventional Synthesis Methodologies for this compound

Beyond traditional precipitation and furnace heating, non-conventional methods are being explored to synthesize calcium phosphates with improved control over their properties.

One such method for producing this compound involves a specialized reactor where the precursor, monocalcium phosphate, is pressed in a thin layer against the reactor wall, which is heated to 255-330°C. google.com The heated layer is then immediately scraped off the wall and mixed with the bulk reaction material. This technique aims to improve heat transfer and create a more uniform product by carrying out the reaction under the vapor pressure of the escaping condensation water in a sealed environment. google.com

Other non-conventional methods reported for the synthesis of various calcium phosphate ceramics in general include mechanochemical synthesis, sol-gel processes, hydrothermal reaction, microwave irradiation, and microemulsion or micelle synthesis. chalcogen.roresearchgate.net Mechanochemical synthesis, for instance, uses mechanical activation in a planetary mill to produce precursors for calcium β-pyrophosphate. researchgate.net These advanced methodologies offer potential advantages in controlling stoichiometry, crystallinity, and morphology, leading to materials with tailored properties. chalcogen.ro

Table 2: Mentioned Chemical Compounds

Compound Name Chemical Formula
This compound CaH₂P₂O₇
Acid calcium pyrophosphate CaH₂P₂O₇
Monocalcium pyrophosphate CaH₂P₂O₇
Calcium pyrophosphate Ca₂P₂O₇
Monocalcium phosphate monohydrate Ca(H₂PO₄)₂·H₂O
Dicalcium phosphate CaHPO₄
Calcium chloride CaCl₂
Calcium nitrate Ca(NO₃)₂
Pyrophosphoric acid H₄P₂O₇
Tetrasodium pyrophosphate Na₄P₂O₇
Hydroxyapatite Ca₁₀(PO₄)₆(OH)₂
Amorphous calcium phosphate CaxHy(PO₄)z·n H₂O
Vaterite CaCO₃
Calcite CaCO₃
Brushite (Dicalcium phosphate dihydrate) CaHPO₄·2H₂O
Magnesium Mg
Citrate C₆H₅O₇³⁻
Alanine C₃H₇NO₂
Glycine C₂H₅NO₂
Calcium carbonate CaCO₃
Phosphoric acid H₃PO₄
Ethanol C₂H₅OH
Acetone C₃H₆O
Water H₂O

Hydrothermal and Solvothermal Synthesis of this compound

Hydrothermal and solvothermal syntheses are versatile methods for producing crystalline materials from aqueous or non-aqueous solutions, respectively, in a sealed vessel (autoclave) under controlled temperature and pressure. These techniques allow for the formation of metastable phases and unique morphologies that are not accessible through high-temperature solid-state reactions.

The formation of calcium phosphate phases via hydrothermal methods is highly dependent on parameters such as pH, temperature, pressure, reaction time, and the nature of the precursors. For the synthesis of this compound (CaH₂P₂O₇), the conditions must favor the condensation of acidic phosphate species. The general mechanism involves the dissolution of calcium and phosphate precursors, followed by nucleation and growth of the desired crystalline phase.

In a typical hydrothermal synthesis for calcium phosphates, a calcium source (e.g., calcium nitrate, calcium chloride) and a phosphate source (e.g., phosphoric acid, ammonium (B1175870) phosphate) are mixed in an aqueous solution. researchgate.netnih.gov The pH of the solution is a critical parameter; acidic conditions (pH < 4) are generally required to maintain the protonated phosphate species (H₂PO₄⁻) necessary for the eventual formation of the dihydrogen pyrophosphate anion (H₂P₂O₇²⁻) through condensation.

The reaction is carried out in an autoclave where the temperature is raised, typically in the range of 120°C to 250°C. nih.govnih.gov The elevated temperature and corresponding autogenous pressure accelerate the dissolution and reaction kinetics. The condensation of two dihydrogen phosphate ions (H₂PO₄⁻) to form a dihydrogen pyrophosphate ion (H₂P₂O₇²⁻) and a water molecule is a key mechanistic step. Subsequently, calcium ions (Ca²⁺) react with the newly formed pyrophosphate ions to precipitate this compound.

Solvothermal synthesis follows a similar principle but utilizes organic solvents instead of water. mdpi.com The choice of solvent (e.g., ethanol, ethylene (B1197577) glycol) can influence the solubility of precursors and the morphology of the resulting particles due to differences in viscosity, polarity, and coordinating ability. mdpi.comrsc.org

Table 1: Representative Parameters for Hydrothermal Synthesis of Calcium Phosphates

ParameterRange/ValueInfluence on Product
Precursors Calcium Nitrate, Calcium Lactate, Phosphoric Acid, Diammonium Hydrogen PhosphateDetermines the initial ions available in the solution (Ca²⁺, H₂PO₄⁻, HPO₄²⁻). researchgate.netnih.gov
Temperature 110°C - 200°CAffects reaction kinetics, phase stability, and crystallinity. Higher temperatures can promote the formation of more condensed phosphate phases. nih.govnih.gov
pH 2.0 - 6.5Crucial for controlling the protonation state of phosphate ions. Acidic pH is necessary for the formation of acidic pyrophosphates. researchgate.net
Reaction Time 2 - 48 hoursInfluences the degree of crystallinity and can affect phase purity. Longer times generally lead to higher crystallinity. researchgate.netmdpi.com
Pressure 4 - 20 barDependent on temperature and solvent; influences solubility and reaction rates. nih.gov

This table presents generalized data for calcium phosphate synthesis; specific conditions must be optimized for the targeted synthesis of pure this compound.

Solid-State Reaction Pathways for this compound

Solid-state reactions involve the thermal treatment of solid precursors to induce chemical transformations and form a new solid product. These methods are fundamental in ceramic and materials synthesis and are a primary route for producing anhydrous calcium pyrophosphates.

The most common solid-state pathway to calcium pyrophosphates involves the thermal decomposition of acidic calcium phosphate hydrates, such as dicalcium phosphate dihydrate (CaHPO₄·2H₂O, brushite) or calcium dihydrogen phosphate monohydrate (Ca(H₂PO₄)₂·H₂O, MCPM). chalcogen.ro

When calcium dihydrogen phosphate monohydrate is heated, it first loses its water of hydration. Upon further heating, a condensation reaction occurs between the dihydrogen phosphate (H₂PO₄⁻) groups. This intramolecular or intermolecular dehydration leads to the formation of a P-O-P bond, which is the cornerstone of the pyrophosphate anion. The initial condensation product is the pyrophosphate, and further heating can lead to the formation of longer-chain polyphosphates or cyclic metaphosphates.

A well-documented solid-state reaction is the thermal conversion of dicalcium phosphate (CaHPO₄) to calcium pyrophosphate (Ca₂P₂O₇). wikipedia.org The reaction proceeds as follows:

2CaHPO₄(s) → Ca₂P₂O₇(s) + H₂O(g)

This transformation is temperature-dependent, yielding different polymorphs of calcium pyrophosphate. wikipedia.org While this reaction produces the neutral calcium pyrophosphate (Ca₂P₂O₇), the formation of the acidic this compound (CaH₂P₂O₇) via a solid-state route would require starting with a precursor with a higher ratio of phosphate to calcium and carefully controlling the thermal decomposition to avoid complete condensation and proton loss. For instance, the controlled thermal treatment of a mixture of Ca(H₂PO₄)₂ and H₃PO₄ could potentially yield CaH₂P₂O₇ as an intermediate phase before it converts to other polyphosphates.

Table 2: Solid-State Synthesis of Calcium Pyrophosphates from Different Precursors

PrecursorTemperature Range (°C)Resulting Phase(s)
Dicalcium Phosphate (CaHPO₄) 240 - 500°CAmorphous Calcium Pyrophosphate
Dicalcium Phosphate (CaHPO₄) ~750°Cβ-Ca₂P₂O₇ (Tetragonal)
Dicalcium Phosphate (CaHPO₄) 1140 - 1350°Cα-Ca₂P₂O₇ (Monoclinic)
Calcium Dihydrogen Phosphate (Ca(H₂PO₄)₂) > 150°CIntermediate amorphous phases, Calcium Metaphosphate (Ca(PO₃)₂)

Data sourced from reference wikipedia.org for CaHPO₄ conversion. The decomposition of Ca(H₂PO₄)₂ is a multi-step process where pyrophosphate formation is an initial condensation step.

Crystallographic and Structural Investigations of Calcium Dihydrogen Pyrophosphate

Crystal System and Space Group Determination of Dicalcium Pyrophosphate

The crystal system and space group are fundamental properties that describe the symmetry of a crystalline solid. For dicalcium pyrophosphate (Ca₂P₂O₇), several anhydrous and hydrated polymorphic forms have been identified, each with a distinct crystal structure.

The anhydrous form of Ca₂P₂O₇ exists in at least three polymorphs: α-Ca₂P₂O₇, β-Ca₂P₂O₇, and a metastable γ-Ca₂P₂O₇. wikipedia.org

α-Ca₂P₂O₇ : The high-temperature alpha form crystallizes in the monoclinic system and is described by the space group P2₁/n. wikipedia.orgdtic.mil

β-Ca₂P₂O₇ : The lower-temperature beta form possesses a tetragonal crystal structure with the space group P4₁. wikipedia.org

γ-Ca₂P₂O₇ : The gamma polymorph belongs to the triclinic crystal system with the space group P-1. crystallography.net

The hydrated forms also exhibit distinct crystallography. The dihydrate (Ca₂P₂O₇·2H₂O) can exist as a triclinic polymorph. wikipedia.org A summary of the crystallographic data for the anhydrous polymorphs is presented in the table below.

Property α-Ca₂P₂O₇ β-Ca₂P₂O₇ γ-Ca₂P₂O₇
Crystal System MonoclinicTetragonalTriclinic
Space Group P2₁/nP4₁P-1
Unit Cell Parameters a = 12.66 Åb = 8.542 Åc = 5.315 Åβ = 104.8°a = 6.684 Åb = 6.684 Åc = 24.144 Åa = 6.666 Åb = 6.722 Åc = 6.737 Åα = 65.113°β = 87.763°γ = 85.076°

This table presents data for the polymorphs of dicalcium pyrophosphate (Ca₂P₂O₇).

Detailed Analysis of Atomic Coordination and Bond Lengths in Dicalcium Pyrophosphate

The arrangement of atoms and the distances between them define the chemical and physical properties of a material. In the various polymorphs of dicalcium pyrophosphate, the coordination environment of the calcium ions and the geometry of the pyrophosphate anion have been analyzed in detail.

In the high-temperature α-Ca₂P₂O₇ polymorph, the calcium atom is eight-coordinate, meaning it is bonded to eight oxygen atoms from neighboring pyrophosphate groups. wikipedia.org

The lower-temperature β-Ca₂P₂O₇ form exhibits a more complex structure with calcium ions located in four distinct coordination environments. Two of these environments are seven-coordinate, one is eight-coordinate, and one is nine-coordinate. wikipedia.org In both the alpha and beta forms, the pyrophosphate anions adopt a nearly eclipsed conformation. wikipedia.org

The dihydrate form (Ca₂P₂O₇·2H₂O) is notable for the presence of hydrogen bonding involving the water molecules and the oxygen atoms of the pyrophosphate anion. wikipedia.org

Polymorphism and Phase Transitions in Dicalcium Pyrophosphate Systems

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. These different forms, or polymorphs, can have distinct physical and chemical properties.

The dicalcium pyrophosphate family is rich in polymorphism, including both anhydrous and hydrated forms.

Anhydrous Polymorphs : Three primary polymorphs of anhydrous Ca₂P₂O₇ are known: the high-temperature monoclinic α-form, the lower-temperature tetragonal β-form, and a metastable triclinic γ-form. wikipedia.org

Hydrated Polymorphs : Several hydrated forms have been characterized. These include a dihydrate (Ca₂P₂O₇·2H₂O), which has triclinic and monoclinic variations, and a tetrahydrate (Ca₂P₂O₇·4H₂O), which was initially thought to be rhombohedral but is now understood to be monoclinic. wikipedia.org An unstable monoclinic form and a hexagonal dihydrate have also been reported. wikipedia.org

Phase transitions from one polymorphic form to another can be induced by changes in temperature, pressure, or other thermodynamic variables. The formation of the anhydrous polymorphs of Ca₂P₂O₇ provides a clear example of temperature-driven phase transitions.

These forms can be prepared by heating dicalcium phosphate (B84403) (CaHPO₄). The transformation pathway is as follows:

Heating dicalcium phosphate to temperatures between 240°C and 500°C results in the formation of an amorphous phase. wikipedia.org

Further heating to 750°C leads to the crystallization of the β-Ca₂P₂O₇ polymorph. wikipedia.org

Heating to still higher temperatures, between 1140°C and 1350°C, induces a phase transition to the α-Ca₂P₂O₇ polymorph. wikipedia.org

The transition temperature between the α and β forms (Tα/β) is approximately 1140°C. wikipedia.org These transformations involve significant rearrangement of the crystal lattice as the compound transitions from an amorphous state to the ordered tetragonal (β) and then monoclinic (α) structures.

Microstructural Features and Crystal Defect Analysis in Dicalcium Pyrophosphate

The microstructure of a crystalline material refers to its features at a scale larger than the unit cell, including crystal size, shape (habit), and the presence of defects. While specific defect analysis for calcium dihydrogen pyrophosphate is not detailed in the available literature, observations of the related dicalcium pyrophosphate dihydrate (CPPD) crystals provide insight into common microstructural features.

When observed in tissues, CPPD deposits can exhibit a characteristic feathery or brush-like pattern under light microscopy. Individual crystals are often short and rhomboidal in shape. These morphological characteristics are a direct consequence of the underlying crystal structure and the conditions under which the crystals form.

Influence of Crystallography on Macro-Scale Properties of Dicalcium Pyrophosphate

The crystallographic structure at the atomic level has a profound influence on the macroscopic properties and applications of a material. For the calcium pyrophosphate family, this relationship is evident in several areas.

The insolubility and non-reactivity of dicalcium pyrophosphate (Ca₂P₂O₇) make it suitable for use as a mild abrasive agent in applications like toothpaste. wikipedia.org The specific polymorph used can affect its abrasive properties.

Furthermore, the different hydrated polymorphs of Ca₂P₂O₇ are of significant interest in pathology. The deposition of triclinic and monoclinic calcium pyrophosphate dihydrate (CPPD) crystals in cartilage is associated with the inflammatory joint condition known as calcium pyrophosphate deposition disease. wikipedia.org The specific crystal form (polymorph) deposited can influence the clinical presentation of the disease. The distinct crystal structures of the polymorphs lead to differences in properties such as solubility and surface reactivity, which in turn affect how they interact with biological systems.

Reactivity, Stability, and Transformation Pathways of Calcium Dihydrogen Pyrophosphate

Hydrolytic Stability and Degradation Kinetics of Calcium Dihydrogen Pyrophosphate

The pyrophosphate anion (P₂O₇⁴⁻) is generally unstable in aqueous solutions and hydrolyzes to form inorganic orthophosphate (HPO₄²⁻). wikipedia.org This hydrolysis is typically slow but can be influenced by several factors. wikipedia.org The rate of hydrolysis for pyrophosphates is highly dependent on pH, with the reaction being catalyzed by acid. rsc.orgacs.org Studies on pyrophosphate hydrolysis show that the rate decreases as the pH increases and the negative charge on the anion grows. rsc.orgacs.org For instance, the half-life of tripolyphosphate at 25°C was found to be 34 days at a pH of 2.3, but it extended to 174 days at a pH of 5.4. researchgate.net

Thermal Decomposition Mechanisms and Products of this compound

The thermal behavior of this compound is often studied as part of the decomposition of its precursor, calcium dihydrogen phosphate (B84403) monohydrate (Ca(H₂PO₄)₂·H₂O). chalcogen.ro The thermal decomposition is a multi-stage process involving dehydration and condensation reactions.

When heated, calcium dihydrogen phosphate monohydrate first loses its water of crystallization and then undergoes intramolecular dehydration (condensation) of the protonated phosphate groups. chalcogen.ro This condensation reaction leads to the formation of this compound (CaH₂P₂O₇) as a key intermediate compound. chalcogen.ro Further heating to temperatures above 500°C results in the decomposition of this intermediate into the final product, calcium polyphosphate (Ca(PO₃)₂). chalcogen.ro Another study notes the formation of γ-calcium pyrophosphate (γ-Ca₂P₂O₇) upon heating to 425–490°C. researchgate.net

Temperature Range (°C)ProcessIntermediate/ProductReference
155-500Intramolecular condensation of Ca(H₂PO₄)₂This compound (CaH₂P₂O₇) chalcogen.ro
425–490Dehydroxylation of CaHPO₄γ-Calcium Pyrophosphate (γ-Ca₂P₂O₇) researchgate.net
> 500Decomposition of CaH₂P₂O₇Calcium Polyphosphate (Ca(PO₃)₂) chalcogen.ro

In-situ analytical techniques are crucial for understanding the transient phases and complex structural changes that occur during the thermal treatment of calcium phosphates. rsc.orgcnr.it Techniques such as high-temperature energy-dispersive X-ray diffraction (HT-EDXRD) and temperature-dependent Fourier-transform infrared spectroscopy (TD-FTIR) allow for real-time observation of crystallization processes and phase changes as a function of temperature. rsc.orgcnr.itnih.gov

While many in-situ studies focus on the crystallization of amorphous calcium phosphate (ACP) into more stable forms like hydroxyapatite (B223615), the methodologies are directly applicable to studying the formation and subsequent transformation of this compound. rsc.orgnih.gov For example, TD-FTIR can track changes in the local order of functional groups, providing information on the rearrangement of phosphate and carbonate ions that precedes crystallization. rsc.org These techniques can capture the evolution of the material as it passes through the intermediate CaH₂P₂O₇ stage, revealing the kinetics and mechanisms of its formation and decomposition that would be missed by ex-situ analyses performed after cooling. rsc.orgcnr.it

Research confirms that the pyrolysis of precursor compounds like calcium dihydrogen phosphate monohydrate involves a series of defined chemical transformations.

Intermediate Product : The primary intermediate product formed through the condensation of orthophosphate groups is This compound (CaH₂P₂O₇) . chalcogen.ro The thermal decomposition of monetite (CaHPO₄) also proceeds through a condensation reaction to form a pyrophosphate structure. researchgate.net

End Products : Upon continued heating at higher temperatures, this compound further decomposes. The ultimate end product identified at temperatures exceeding 500°C is calcium polyphosphate (Ca(PO₃)₂) . chalcogen.ro Studies on the thermal degradation of monetite also identify γ-calcium pyrophosphate (γ-Ca₂P₂O₇) as the resulting product after dehydroxylation in the 425-490°C range. researchgate.net

Interactions of this compound with Aqueous and Non-Aqueous Environments

The behavior of this compound is significantly influenced by the solvent environment.

In aqueous environments , the interaction is largely dictated by the hydrolysis of the pyrophosphate ion and the relative concentrations of other ions. wikipedia.orgresearchgate.net The ratio of phosphate (Pi) to pyrophosphate (PPi) is a critical factor in determining the type of crystal that forms. nih.govresearchgate.net Studies show that calcium pyrophosphate dihydrate (CPPD) tends to form when the [Pi]/[PPi] ratio is low (e.g., less than 3), whereas at high ratios (e.g., greater than 100), hydroxyapatite (HA) formation is favored. nih.govresearchgate.net At intermediate ratios, amorphous calcium pyrophosphate-phosphate complexes can form. nih.govresearchgate.net The pH of the solution also plays a crucial role, as it affects the stability and solubility of various calcium phosphate phases. acs.org

In non-aqueous environments or mixed-solvent systems, the properties of the resulting calcium phosphate materials can be altered. For example, the synthesis of calcium dihydrogen phosphate monohydrate in acetone-water and ethanol-water media produces precipitates with different physical characteristics compared to those prepared in a purely aqueous system. chalcogen.ro This suggests that the solvent medium can influence crystal morphology and potentially the reactivity of derived compounds like this compound.

Mechanisms of this compound Interaction with Metal Ions and Organic Ligands

Pyrophosphates are effective chelating agents for metal ions and also interact with various organic molecules. libretexts.org

Interaction with Metal Ions : The pyrophosphate group readily binds with divalent metal cations. libretexts.orgwikipedia.org It forms complexes with Ca²⁺, which can reduce the free calcium concentration in a solution. libretexts.org This chelating property is fundamental to many of its industrial applications. libretexts.org The hydrolysis of pyrophosphate itself can be catalyzed by certain metal ion complexes, such as those involving zirconium(IV). rsc.orgacs.org Other metal ions, like iron in hemochromatosis, are thought to inhibit pyrophosphatase enzymes, leading to an accumulation of pyrophosphate. nih.gov

Interaction with Organic Ligands : The formation and growth of calcium pyrophosphate crystals can be significantly inhibited by the presence of certain organic ligands. nih.gov Carboxylate ions, in particular, demonstrate this effect. While monocarboxylates like acetate (B1210297) have little inhibitory effect, dicarboxylates (e.g., malate) and tricarboxylates (e.g., citrate) show progressively greater inhibition. nih.gov This indicates that the spatial arrangement of the carboxylate groups is a key factor. nih.gov Citrate (B86180), for instance, has been observed to reduce crystal size and increase lattice imperfections in precipitated hydroxyapatite, with evidence of carboxyl groups binding directly to the apatite structure. researchgate.net

Interacting SpeciesType of InteractionEffectReference
Divalent Metal Cations (e.g., Ca²⁺, Mg²⁺)Chelation / ComplexationForms soluble or suspended complexes, reducing free ion concentration. libretexts.org
Zirconium(IV) ComplexesCatalysisIncreases the rate of pyrophosphate hydrolysis. acs.org
IronEnzyme InhibitionInhibits pyrophosphatase, potentially leading to pyrophosphate accumulation. nih.gov
Citrate (Tricarboxylate)Inhibition / AdsorptionInhibits crystal growth; reduces crystal size. nih.govresearchgate.net
Malate (Dicarboxylate)InhibitionInhibits crystal formation. nih.gov

Surface Reactivity and Adsorption Phenomena on this compound

The surfaces of calcium phosphate minerals are known to be reactive, participating in adsorption and ion-exchange processes. While specific studies on the surface of crystalline CaH₂P₂O₇ are limited, general principles can be drawn from related calcium minerals.

The surfaces of calcium-based minerals like calcite (CaCO₃) readily adsorb phosphate from solutions. researchgate.net Similarly, calcium phosphate materials like zeolites can adsorb various species, including water and ammonium (B1175870) ions, which allows for their use in soil treatment and water purification. wikipedia.org This surface reactivity is also evident in the ability of apatite materials to bind and immobilize heavy metal ions from aqueous solutions through ion-exchange mechanisms. scispace.com

In biological contexts, the surface of calcium pyrophosphate crystals can trigger inflammatory responses. nih.gov The formation of these crystals often occurs within or around articular cartilage, where interactions with the extracellular matrix and cellular receptors take place. nih.govyoutube.com The specific surface characteristics and the presence of adsorbed organic molecules, such as proteins or proteoglycans, can modulate these interactions. nih.govnih.gov

Advanced Characterization Methodologies for Calcium Dihydrogen Pyrophosphate

Spectroscopic Techniques for Elucidating Calcium Dihydrogen Pyrophosphate Structure and Bonding

Spectroscopic methods are instrumental in revealing the vibrational and electronic environments within this compound, offering a window into its molecular structure and the interactions between its constituent atoms.

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups and elucidating the structure of this compound. These techniques probe the vibrational modes of molecules, which are sensitive to bond strengths, bond angles, and local symmetry.

In the context of calcium phosphates, FTIR and Raman spectroscopy can distinguish between different phosphate (B84403) anions such as orthophosphates (PO₄³⁻), hydrogen phosphates (HPO₄²⁻), dihydrogen phosphates (H₂PO₄⁻), and pyrophosphates (P₂O₇⁴⁻). scispace.comjidmr.com The spectra of this compound are characterized by vibrations of the P-O-P bridge, P-O terminal bonds, and P-O(H) groups.

FTIR Spectroscopy: The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the various vibrational modes of the dihydrogen pyrophosphate anion. The stretching vibrations of the P-O-H groups are typically observed in the high-frequency region. The P=O and P-O stretching vibrations give rise to strong bands in the 1200-900 cm⁻¹ region, while the symmetric and asymmetric stretching vibrations of the P-O-P bridge appear at distinct frequencies. Bending modes of the O-P-O and P-O-H groups are found at lower frequencies.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The symmetric stretching vibrations of the P-O-P bridge and the PO₂ and PO₃ groups are often strong and well-defined in the Raman spectrum. For instance, peaks corresponding to the symmetric P-O stretch modes of PO₃²⁻ moieties and P-O-P bridging have been observed around 1023 cm⁻¹ and 1027 cm⁻¹. nih.gov

The following tables summarize typical vibrational band assignments for pyrophosphate-containing compounds, which are relevant for the analysis of this compound.

Table 1: FTIR Absorption Bands for Pyrophosphate Groups

Wavenumber (cm⁻¹) Assignment
~3200-2400 ν(OH) of P-OH groups
~1450-1300 δ(POH) in-plane bending
~1150-1050 νₐₛ(PO₃)
~1050-950 νₛ(PO₃)
~980-880 νₐₛ(P-O-P)
~750-720 νₛ(P-O-P)

Table 2: Raman Peak Assignments for Pyrophosphate Groups

Wavenumber (cm⁻¹) Assignment
~1027 ν(P-O-P)
~1023 ν₃(PO₃)

It is important to note that the exact positions of these bands can vary depending on the crystalline form, hydration state, and the presence of impurities.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective technique for probing the local atomic environments in crystalline and amorphous materials. For this compound, ³¹P and ¹H NMR are particularly informative.

³¹P NMR: ³¹P solid-state NMR provides detailed information about the phosphorus environments. The chemical shift of the phosphorus nucleus is sensitive to the number and type of neighboring atoms, the P-O bond lengths and angles, and the nature of the cation. In pyrophosphates, the presence of the P-O-P linkage significantly influences the ³¹P chemical shift. Different crystalline phases (polymorphs) of calcium pyrophosphate can be unambiguously identified by their distinct ³¹P magic-angle-spinning (MAS) NMR spectra. d-nb.info For instance, in the thermal conversion of CaHPO₄ to β-Ca₂P₂O₇, the initial ³¹P NMR chemical shifts of CaHPO₄ at -1.59, -0.36, and 1.26 ppm are transformed into those characteristic of the β-pyrophosphate phase. znaturforsch.com The chemical shifts for pyrophosphates are typically found in a range from approximately -4 ppm to -10 ppm relative to 85% H₃PO₄. researchgate.net

¹H NMR: ¹H MAS NMR spectroscopy is used to characterize the hydrogen environments within the structure, primarily in the form of P-O-H groups and water of hydration, if present. The ¹H chemical shifts provide information on hydrogen bonding and the proximity of hydrogen atoms to other species in the lattice. researchgate.net In compounds containing H₂PO₄⁻ groups, ¹H NMR can help to elucidate the details of the proton positions and their involvement in hydrogen bonding networks.

Table 3: Typical ³¹P and ¹H NMR Chemical Shift Ranges for Calcium Phosphates

Nucleus Compound Type Typical Chemical Shift (ppm)
³¹P Dihydrogen Phosphates (H₂PO₄⁻) ~0 to 5
³¹P Pyrophosphates (P₂O₇⁴⁻) ~-4 to -10

The combination of ³¹P and ¹H NMR, often coupled with techniques like cross-polarization to enhance the signals of less abundant nuclei, provides a comprehensive picture of the local structure and connectivity in this compound.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 3-10 nm of a material's surface. eag.com When analyzing this compound, XPS can determine the Ca/P atomic ratio on the surface and provide information about the binding energies of the Ca 2p, P 2p, and O 1s core level electrons. youtube.comyoutube.com Small shifts in these binding energies can indicate changes in the chemical environment, such as the protonation state of the phosphate groups. youtube.com For instance, the binding energies can help distinguish between phosphate, hydrogen phosphate, and dihydrogen phosphate species on the surface.

Table 4: Typical Binding Energies for Elements in Calcium Phosphates

Element Orbital Binding Energy (eV)
Ca 2p₃/₂ ~347
P 2p ~133

Note: Binding energies can vary depending on the specific chemical state and instrumental calibration.

Auger Electron Spectroscopy (AES): AES is another surface analysis technique that provides elemental and sometimes chemical state information from the top 3-10 nm of a surface. eag.com It utilizes a focused electron beam to induce the emission of Auger electrons, whose kinetic energies are characteristic of the elements present. wikipedia.org AES is particularly useful for elemental mapping of surfaces with high spatial resolution (down to ~10 nm), allowing for the investigation of the elemental distribution on the surface of this compound particles or thin films. eag.comcarleton.edu In conjunction with ion sputtering, AES can be used for depth profiling to determine the elemental composition as a function of depth. phi.comstinstruments.com While AES is excellent for elemental identification, detailed chemical state analysis is often more challenging than with XPS.

Diffraction and Scattering Techniques for this compound Analysis

Diffraction and scattering techniques are the cornerstones for determining the long-range atomic order and crystal structure of materials like this compound.

Powder X-ray Diffraction (PXRD): PXRD is a fundamental technique for the identification and characterization of crystalline materials. The diffraction pattern obtained is a fingerprint of the crystalline phase, allowing for phase identification by comparison with standard databases. For this compound, PXRD can be used to identify the specific polymorph, determine lattice parameters, and estimate crystallite size. researchgate.netphytojournal.com For example, the β-Ca₂P₂O₇ phase can be identified by its characteristic diffraction peaks and indexed to a tetragonal system. znaturforsch.com Rietveld refinement of powder diffraction data can be used to refine the crystal structure and obtain quantitative phase analysis in multiphase samples. nih.gov

Single-Crystal X-ray Diffraction (SCXRD): When single crystals of sufficient size and quality are available, SCXRD provides the most accurate and detailed information about the crystal structure. berkeley.edunih.gov It allows for the precise determination of atomic positions, bond lengths, bond angles, and the space group of the crystal lattice. This level of detail is essential for a fundamental understanding of the structure-property relationships in this compound.

Table 5: Example Crystallographic Data for a Calcium Pyrophosphate Polymorph (γ-Ca₂P₂O₇)

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 6.6660(2)
b (Å) 6.7220(2)
c (Å) 6.7374(2)
α (°) 65.113(2)
β (°) 87.763(2)
γ (°) 85.076(2)

Source: d-nb.info

Neutron diffraction is a powerful technique that is highly complementary to X-ray diffraction. Because neutrons scatter from atomic nuclei rather than electrons, they are particularly sensitive to the positions of light elements, especially hydrogen. umass.edunih.gov This makes neutron diffraction an invaluable tool for accurately locating the hydrogen atoms in the P-O-H groups of this compound and for characterizing the hydrogen bonding network within the crystal structure. researchgate.netresearchgate.net The precise knowledge of hydrogen positions is crucial for understanding the stability of the crystal structure and the nature of the protonated anions. Neutron powder diffraction can be used for structural refinement, similar to PXRD, but with the added benefit of providing detailed information on the hydrogen substructure. nih.govbath.ac.uk For example, neutron diffraction studies on monoclinic calcium pyrophosphate dihydrate allowed for the precise determination of the H atom positions. nih.gov

Microscopic and Imaging Techniques

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are cornerstone techniques for the direct visualization of material morphology and structure.

SEM is extensively used to investigate the surface topography and morphology of this compound powders. It provides detailed images of particle size, shape, and the state of agglomeration. For instance, SEM analysis of CaH₂P₂O₇ synthesized via precipitation methods often reveals that the material consists of larger, irregular agglomerates formed from smaller, plate-like primary crystals. chalcogen.roresearchgate.net The specific morphology can be significantly influenced by synthesis parameters such as the solvent system used. chalcogen.ro

TEM offers significantly higher spatial resolution than SEM, enabling the examination of the internal structure of CaH₂P₂O₇ particles. TEM can reveal the presence of crystal defects, grain boundaries, and the arrangement of the primary nanocrystals within a larger agglomerate. Furthermore, by using selected area electron diffraction (SAED), a technique available in TEM, it is possible to obtain diffraction patterns from individual nanocrystals, providing definitive confirmation of their crystalline structure. nih.gov

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides ultra-high-resolution, three-dimensional images of a sample's surface. libretexts.org Unlike electron microscopy, AFM can operate in air or liquid environments, making it suitable for studying materials under various conditions.

For this compound, AFM is used to map the surface topography at the nanoscale, revealing features such as crystal growth steps, terraces, and surface defects with remarkable detail. rsc.orgnih.gov This information is critical for understanding the fundamental mechanisms of crystal growth and dissolution, which are key to controlling its performance in applications like timed-release leavening systems. AFM can also be operated in different modes to probe not just topography but also local mechanical properties like hardness and adhesion, or to map variations in surface chemistry through Chemical Force Microscopy (CFM). researchgate.nethzdr.de

Table 5.3.2: AFM-Based Surface Roughness Parameters This table presents typical surface roughness parameters that can be obtained from an AFM topographical analysis. The values are illustrative for a hypothetical analysis.

ParameterDescriptionTypical Value (nm)
RₐAverage Roughness: The arithmetic average of the absolute values of the height deviations.5.2
Rₘₛ or RqRoot Mean Square Roughness: The root mean square average of height deviations.6.8
RzMaximum Height of the Profile: The vertical distance between the highest and lowest points.45.5

Thermal Analysis

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere. researchgate.net It is a primary method for determining the thermal stability and decomposition profile of materials.

When this compound is heated, it undergoes a characteristic decomposition. TGA is used to precisely quantify this process. The thermal decomposition of CaH₂P₂O₇ involves a condensation reaction where two P-OH groups eliminate one molecule of water, leading to the formation of calcium pyrophosphate (Ca₂P₂O₇). The TGA thermogram shows a distinct mass loss corresponding to this dehydration step. The theoretical mass loss for this reaction is approximately 8.33%. Experimental TGA data for similar compounds like calcium dihydrogen phosphate monohydrate show that significant water loss occurs at specific temperature ranges, which can be precisely measured. chalcogen.ro

Table 5.4.1: TGA Decomposition Profile for this compound This table outlines the expected decomposition step for CaH₂P₂O₇ based on its chemical formula and general knowledge of phosphate condensation.

Temperature Range (°C)ProcessTheoretical Mass Loss (%)Resulting Product
~220 - 400Condensation/Dehydration8.33%Calcium Pyrophosphate (Ca₂P₂O₇)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. nih.gov This allows for the detection and quantification of thermal events such as phase transitions, melting, crystallization, and chemical reactions. nih.gov

For this compound, DSC is used to study the energetics of its thermal transformations. The decomposition process identified by TGA is associated with a distinct endothermic peak in the DSC curve, indicating that the dehydration and transformation to calcium pyrophosphate is a process that requires energy input. researchgate.net The temperature at which this peak occurs provides the characteristic transition temperature, while the area under the peak is directly proportional to the enthalpy change (ΔH) of the reaction. This provides quantitative thermodynamic data about the stability and transformation behavior of the compound. core.ac.uk

Table 5.4.2: DSC Thermal Event Data for this compound This table summarizes the characteristic thermal event for CaH₂P₂O₇ as would be observed by DSC.

Thermal EventPeak Temperature Range (°C)Type of EventEnthalpy Change (ΔH)
Decomposition/Condensation~240 - 280EndothermicPositive (Energy Absorbed)

Theoretical and Computational Chemistry Approaches to Calcium Dihydrogen Pyrophosphate

Density Functional Theory (DFT) Calculations for Calcium Dihydrogen Pyrophosphate Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules and materials. DFT calculations for this compound and related compounds focus on understanding its fundamental electronic characteristics, which in turn determine its stability, bonding, and reactivity. Although DFT is a robust method, it's important to note that certain approximations within the theory can lead to inaccuracies, for instance, in predicting binding energetics for some systems. nih.govaps.org

DFT calculations are instrumental in determining the energetics of this compound, providing data on its thermodynamic stability. By calculating the total electronic energy of the compound, researchers can derive key metrics such as the enthalpy of formation. escholarship.org The stability of a particular crystal structure (polymorph) relative to others can be assessed by comparing their computed ground-state energies. escholarship.org

For phosphate-containing molecules, DFT has been used to study the energetics of protonation and metal-complex formation reactions. nih.gov The stability of various calcium phosphate (B84403) clusters, which are precursors to bulk material, has been evaluated using free energy calculations, showing that the formation of certain complexes is energetically favorable. researchgate.netucl.ac.uk For instance, the HOMO-LUMO band gap, a measure of electronic stability, was calculated for monocalcium dihydrogenomonophosphate monohydrate as 5.113 eV, indicating good stability. researchgate.net While specific data for CaH₂P₂O₇ is not abundant in readily available literature, the principles from these related studies are directly applicable.

Uncertainty quantification is an emerging and crucial aspect of DFT calculations. Corrections are often applied to DFT-computed energies to align them more closely with experimental values, and methods have been developed to quantify the uncertainty in these corrections. escholarship.org This probabilistic approach allows for a more nuanced assessment of phase stability, acknowledging that compounds predicted to be unstable might be stabilized when uncertainty is considered. escholarship.org

Table 1: Examples of DFT-Calculated Energetic Properties for Related Phosphate Systems

System/PropertyComputational MethodFindingReference
Ca(II)-triphosphate complexesDFT (B3LYP/LANL2DZ)Analysis of total electronic energy to study energetics of metal-complex formation. nih.gov
Dimeric Calcium Hydrogen PhosphateClassical molecular dynamics & free energy methodsFree energy of binding for [CaHPO₄]₂²⁻ is endergonic (+10.9 kJ/mol). researchgate.net
Monocalcium dihydrogenomonophosphateDFT (B3LYP/6-311+G(2d,p))HOMO-LUMO band gap estimated at 5.113 eV, indicating good stability. researchgate.net
General Solid-State CompoundsDFT with uncertainty quantificationProbabilistic estimation of phase stability by constructing phase diagrams from DFT energies sampled within their uncertainty range. escholarship.org

This table is illustrative and includes data from closely related calcium phosphate compounds to demonstrate the application of the methodology.

Table 2: Computed Bonding Parameters for Pyrophosphate and Related Systems

Compound/ComplexParameterComputational MethodComputed ValueReference
Free O(PO₃)₂⁴⁻P-O-P bond angleDFT180° nih.gov
[Ca[O(PO₃)₂]]²⁻Ca-O bond distanceDFT2.378 Å nih.gov
[Ca[CH₃OPO₂)O(PO₃)]]⁻Ca-O bond distance (PαO₂)DFT2.482 Å nih.gov
[Ca[CH₃OPO₂)O(PO₃)]]⁻Ca-O bond distance (PβO₂)DFT2.358 Å nih.gov
Ba(H₂PO₄)₂O···O bonds (Hydrogen bonds)X-ray crystallography2.561 to 2.937 Å researchgate.net

This table provides examples of bonding characteristics calculated for related systems to illustrate the capabilities of computational methods.

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique is invaluable for studying dynamic processes such as crystal growth, dissolution, and interactions at interfaces, providing a time-resolved view of molecular behavior. nih.govrsc.org

MD simulations have been used extensively to understand the molecular mechanisms of calcium phosphate crystallization and dissolution. nih.govnih.gov Simulations can track the initial stages of nucleation, starting from individual ions in solution that form prenucleation clusters. researchgate.netucl.ac.uknih.gov Studies on calcium hydrogen phosphate systems have shown that the formation of ion pairs and their subsequent aggregation into larger, stable clusters are key steps preceding crystal nucleation. researchgate.netnih.gov

The dissolution of calcium pyrophosphate dihydrate (CPPD) crystals has also been investigated, often in the context of finding dissolving agents. nih.govnih.gov While these are often experimental studies, the data they provide on dissolution rates and mechanisms can be used to validate and parameterize MD simulations. For example, an in vitro study showed that polyphosphates like sodium metaphosphate could effectively dissolve CPPD crystals. nih.gov Simulating such a system would involve modeling the interactions between the polyphosphate molecules and the crystal surface, revealing the specific atomic-level events that lead to the breakdown of the crystal lattice.

The interaction of this compound with its surroundings is critical for many of its applications. MD simulations can model the interface between the crystal surface and a solvent (typically water) or a solid substrate. These simulations provide insights into how water molecules arrange themselves at the crystal surface and how ions from the crystal interact with the solvent. nih.gov

Furthermore, MD simulations have been employed to study the heterogeneous nucleation of calcium phosphate on substrates like titanium dioxide, which is relevant for biomedical implants. ucl.ac.uk These simulations require the development of accurate force fields that describe the interactions between the different materials (calcium phosphate, substrate, and water). ucl.ac.uk The results can reveal preferential binding sites and the orientation of the forming crystal on the substrate, elucidating the mechanisms that govern coating formation and adhesion.

Thermodynamic Modeling and Phase Diagram Prediction for this compound Systems

Thermodynamic modeling provides a macroscopic view of material behavior, predicting which phases are stable under given conditions of temperature, pressure, and composition. The CALPHAD (CALculation of PHAse Diagrams) method is a powerful tool for this purpose. nist.govonera.frresearchgate.net

The CALPHAD approach relies on thermodynamic databases that contain models for the Gibbs free energy of various phases. onera.frresearchgate.net The equilibrium state of a multi-component system is found by minimizing the total Gibbs free energy. onera.fr For the calcium phosphate system, thermodynamic models can predict the conditions under which different phases, such as dicalcium phosphate dihydrate (brushite), hydroxyapatite (B223615), or various pyrophosphates, will precipitate from solution. researchgate.net

These models are built by assessing available experimental data on phase equilibria and thermodynamic properties. researchgate.net Increasingly, data from first-principles calculations like DFT are being used to supplement experimental data and improve the predictive power of these models. osti.gov For the Ca-P-O-H system, a thermodynamic model could be used to construct a phase diagram showing the stability regions for this compound relative to other calcium phosphate phases as a function of pH and ion concentration. researchgate.net Software tools like PHREEQC and the pycalphad library are used to perform these thermodynamic calculations. researchgate.netphaseslab.com Such phase diagrams are essential blueprints for controlling the synthesis and application of this compound. nist.gov

Computational Studies of Reaction Mechanisms Involving this compound

While specific computational studies detailing the reaction mechanisms of pure this compound (CaH₂P₂O₇) are not extensively available in the current body of scientific literature, valuable insights can be gleaned from theoretical investigations into the reactivity of the pyrophosphate (PPi) moiety and related calcium phosphate compounds. These studies, often employing quantum mechanics, provide a foundational understanding of potential reaction pathways, such as hydrolysis and thermal decomposition, which are critical to the behavior of this compound in various chemical and biological environments.

Hydrolysis of the Pyrophosphate Bond

The hydrolysis of the P-O-P bond in pyrophosphate is a fundamental reaction. Computational studies, primarily using density functional theory (DFT), have explored the mechanism of this process. The hydrolysis of pyrophosphate to two orthophosphate molecules is thermodynamically favorable but kinetically slow in the absence of a catalyst.

Theoretical models have shown that the hydrolysis can proceed through different pathways depending on the conditions, such as pH and the presence of metal ions. In an uncatalyzed reaction, the mechanism typically involves a nucleophilic attack of a water molecule on one of the phosphorus atoms. The presence of protons (in acidic conditions) can facilitate this process by protonating one of the oxygen atoms of the pyrophosphate, making the phosphorus atom more electrophilic and susceptible to attack.

Computational simulations of pyrophosphate hydrolysis within the active sites of enzymes, such as inorganic pyrophosphatases, have provided detailed mechanistic insights. nih.govnih.gov These studies reveal that the enzyme environment, including the coordination of metal ions (like Mg²⁺) and the positioning of amino acid residues, significantly lowers the activation energy for the hydrolysis reaction. nih.gov While these studies are not on this compound itself, the fundamental principles of P-O-P bond cleavage are transferable. For instance, the coordination of a calcium ion in CaH₂P₂O₇ would be expected to influence the electronic structure of the pyrophosphate and its susceptibility to hydrolysis.

Insights from Thermal Decomposition Studies

Experimental and computational studies on the thermal behavior of related calcium phosphate compounds, such as calcium alkyl phosphates, offer clues into the high-temperature reaction mechanisms of calcium pyrophosphates. The thermal decomposition of calcium alkyl phosphates has been shown to lead to the formation of biphasic calcium phosphates, including calcium pyrophosphate (Ca₂P₂O₇). mdpi.com This transformation involves complex solid-state reactions and potential pyrohydrolysis. mdpi.com

Computational modeling of these thermal events can help elucidate the step-by-step bond-breaking and bond-forming processes, including the release of organic moieties and the rearrangement of the phosphate backbone to form the pyrophosphate structure. Although not directly focused on CaH₂P₂O₇, these studies underscore the types of transformations this compound might undergo at elevated temperatures.

Challenges and Future Directions

The direct computational investigation of reaction mechanisms involving solid-state this compound presents several challenges. These include the complexity of modeling solid-state structures, the influence of crystal lattice effects on reactivity, and the computational cost of simulating reactions in a condensed phase.

Future computational work could focus on developing accurate models for the solid-state structure of this compound and using these models to investigate its reactivity. Advanced computational techniques, such as quantum mechanics/molecular mechanics (QM/MM) methods, could be employed to study reactions at the surface of the crystal or in aqueous environments. nih.gov Such studies would be invaluable for understanding the role of this compound in various industrial applications and its behavior in biological systems.

Table of Reaction Parameters from Related Computational Studies

Since direct computational data for this compound is scarce, the following table presents illustrative data from computational studies on the hydrolysis of pyrophosphate in different environments. This data highlights the key parameters that are typically investigated in such studies.

SystemComputational MethodKey Finding
Pyrophosphate Hydrolysis in SolutionQuantum ChemicalThe hydrolysis of the pyrophosphate anion is a first-order reaction at a constant hydrogen ion concentration. cdnsciencepub.com
Enzymatic Pyrophosphate HydrolysisQM/MMSpecific amino acid residues, such as Asp89 in Mycobacterium tuberculosis PPiase, can act as a general base to activate a water molecule for nucleophilic attack on the pyrophosphate substrate. nih.gov
DNA SynthesisTime-resolved CrystallographyThe hydrolysis of pyrophosphate is an intrinsic part of the DNA synthesis reaction catalyzed by DNA polymerases, making the overall reaction energetically favorable. nih.gov

Applications and Functionalization in Non Clinical Systems Involving Calcium Dihydrogen Pyrophosphate

Role of Calcium Dihydrogen Pyrophosphate in Advanced Materials Science

In the field of materials science, this compound and its related calcium phosphate (B84403) compounds are valued for their specific chemical and physical properties that contribute to the formation and function of various advanced materials.

Integration of this compound in Ceramic and Glass Systems

Calcium pyrophosphate is a key component in the development of specialized glasses and glass-ceramics. nih.govresearchgate.net While the final material often contains the Ca₂P₂O₇ structure, precursor compounds like this compound can be involved in the manufacturing process. The inclusion of pyrophosphate groups influences the glass network structure, and upon heating, these glasses can be crystallized to form high-strength, machinable glass-ceramics. nih.govresearchgate.net

Research has shown that glass-ceramics containing β-Ca₂P₂O₇ crystals exhibit enhanced machinability compared to conventional calcium phosphate ceramics. nih.gov The addition of oxides like TiO₂ or Nb₂O₅ to calcium pyrophosphate glass compositions can improve chemical durability and the ability to form apatite on their surface, a desirable trait for certain biomedical applications. nih.govjst.go.jpelsevierpure.com The pyrophosphate ions (P₂O₇⁴⁻) are also noted to play a role in controlling mineralization processes. researchgate.net

Utilization of this compound in Cementitious Materials

Calcium phosphate cements (CPCs) are of significant interest for bone reconstruction, and specific formulations utilize acidic calcium phosphate precursors. nih.gov A notable example is the development of an apatitic calcium phosphate cement using calcium bis-dihydrogenophosphate monohydrate (MCPM), a closely related compound, mixed with calcium oxide. nih.gov

The setting reaction of this type of cement is a biphasic process:

Initial Reaction : Upon mixing with water or a buffer solution, the acidic MCPM reacts immediately with the basic calcium oxide to form dicalcium phosphate dihydrate (DCPD), also known as brushite. nih.gov

Final Hardening : The newly formed DCPD then reacts more slowly with the remaining calcium oxide to precipitate hydroxyapatite (B223615), which forms an entangled crystalline matrix responsible for the final hardened cement. nih.govpocketdentistry.com

The properties of the resulting cement, such as setting time and compressive strength, can be precisely controlled by adjusting the powder-to-liquid ratio and the composition of the liquid phase (e.g., using a sodium phosphate buffer). nih.govnih.gov For instance, one formulation achieved a setting time of 7 minutes and a compressive strength of 25 MPa after 24 hours. nih.gov

This compound as a Component in Flame Retardants and Fire-Resistant Coatings

Phosphate-containing compounds are widely recognized for their flame-retardant properties. While direct application data for this compound is limited, the functionality of related calcium phosphate compounds provides strong evidence of their potential in this area. Compounds like calcium hypophosphite are used as flame retardants in polymers such as polyolefins and polyesters. additivesforpolymer.com The mechanism of phosphate-based flame retardants often involves forming a protective char layer upon heating, which insulates the underlying material from the heat source and reduces the release of flammable gases.

This compound in Food Science and Technology

In the food industry, this compound (often referred to as E450(vii)) is a well-established additive primarily used for its leavening and texture-modifying capabilities. usda.govvulcanchem.com

Leavening Agent Mechanisms of this compound in Baking Systems

As a leavening acid, this compound's primary function is to react with a base, typically sodium bicarbonate (baking soda), to produce carbon dioxide gas. usda.govpreparedfoods.com This reaction is what causes doughs and batters to rise, creating a light and airy texture in finished baked goods. gjphosphate.com

The key characteristics of CaH₂P₂O₇ as a leavening agent are its controlled and often slow rate of reaction. preparedfoods.comgoogle.com Unlike fast-acting acids such as monocalcium phosphate that release gas immediately upon mixing, many grades of acid calcium pyrophosphate react more slowly at room temperature and require heat to initiate the bulk of the gas production. preparedfoods.comgjphosphate.com This delayed action is highly desirable in many baking applications:

Frozen and Refrigerated Doughs : Its slow reaction rate makes it ideal for products that need to be stored before baking, preventing premature leavening. google.com

Cakes and Mixes : A controlled release of gas ensures that the product rises evenly during baking as the crumb structure sets, rather than rising too quickly and collapsing. preparedfoods.com

This functionality allows for its use in a wide variety of products, including cakes, muffins, biscuits, and dry mixes. usda.gov Furthermore, it serves as a sodium-free alternative to sodium acid pyrophosphate (SAPP), which is beneficial for creating lower-sodium food products. preparedfoods.compaleofoundation.com

Leavening Acid TypeTypical Reaction RatePrimary Application Benefit
Monocalcium Phosphate (MCP) FastInitial aeration during mixing
Sodium Acid Pyrophosphate (SAPP) Variable (Fast to Slow)Controlled leavening for various products
This compound Slow, Heat-activatedStability in refrigerated/frozen doughs, even rise during baking
Sodium Aluminum Phosphate (SALP) Slow, Heat-activatedMaximum expansion and volume in cakes

This table provides a generalized comparison of common phosphate leavening agents. preparedfoods.com

Role of this compound in Textural Modification of Food Products

In baked goods, the controlled leavening it provides leads to a more uniform and well-structured crumb. google.com Experiments have shown that doughs using calcium dihydrogen diphosphate (B83284) produce baked goods with a looser, better-structured crumb and a more uniform surface compared to some other leavening acids. google.com Its flavor-neutral profile is another advantage, as it does not impart the "pyro" aftertaste that can sometimes be associated with its sodium-based counterpart, SAPP. preparedfoods.com It is also used to improve the properties of microwavable foods by enhancing microwave absorption, which results in better heating and texture. paleofoundation.com

Sequestrant Properties of this compound in Food Preservation

This compound, also known as acid calcium pyrophosphate, is utilized in the food industry for its sequestrant properties. nih.govfao.org As a sequestrant, it binds with metal ions, such as iron and copper, which can catalyze oxidative reactions that lead to the degradation of food products. By forming stable complexes with these metal ions, this compound helps to prevent discoloration, rancidity, and the breakdown of vitamins and other essential nutrients, thereby extending the shelf life of various food items. fao.orgusda.gov This function is particularly valuable in processed foods where ingredients may be exposed to metal contaminants from processing equipment or water.

The sequestering action of pyrophosphates, including this compound, is attributed to the negatively charged oxygen atoms on the pyrophosphate anion (P₂O₇⁴⁻), which can chelate with positively charged metal cations. This interaction effectively inactivates the catalytic activity of the metal ions. The "acid" nature of this compound also allows it to function as a leavening acid in baked goods, where it reacts with a base like sodium bicarbonate to produce carbon dioxide gas, contributing to the leavening process. usda.gov

Table 1: Functional Uses of this compound in the Food Industry

Functional Use Description
Sequestrant Binds with metal ions to prevent oxidative degradation of food. fao.org
Leavening Agent Reacts with a base to produce carbon dioxide for leavening in baked goods. usda.gov
Acidity Regulator Helps to maintain or alter the pH of food products. fao.org
Stabilizer Contributes to maintaining the physical and chemical properties of food. nih.gov
Emulsifier Aids in the formation and stabilization of emulsions in processed foods. nih.gov

Catalytic and Photocatalytic Properties of this compound and its Derivatives

While this compound is not primarily known for its catalytic properties, research into related pyrophosphate compounds suggests potential applications in this area. Pyrophosphate anions (PPA) have been shown to influence photocatalytic reactions. For instance, in a study involving the photocatalytic degradation of phenol, pyrophosphate anions exhibited a synergistic effect with platinum (Pt) deposited on bismuth tungstate (B81510) (Bi₂WO₆), enhancing the degradation rate. rsc.orgresearchgate.net The proposed mechanism involves the adsorbed pyrophosphate anion being oxidized to a pyrophosphate anion radical, which then participates in the oxidation of the organic compound. rsc.org

The general principle of heterogeneous photocatalysis involves the generation of electron-hole pairs in a semiconductor material upon light irradiation. nih.gov These charge carriers can then generate highly reactive radical species that degrade pollutants. While there is no direct evidence of this compound acting as a photocatalyst on its own, its derivatives or composites could potentially be engineered for such purposes. The development of enzyme-based catalytic medicines has also explored the use of calcium pyrophosphate nanoparticles as a carrier, highlighting the compound's potential role in catalytic systems. nih.gov

Environmental Applications of this compound

Excess phosphate in wastewater and agricultural runoff is a significant environmental concern, leading to eutrophication of water bodies. Various calcium-containing compounds have been investigated for phosphate removal due to the formation of insoluble calcium phosphate precipitates. nih.govcloudfront.net Although studies specifically on this compound are limited, the principles of phosphate precipitation using other calcium salts provide a basis for its potential application. The addition of calcium ions to phosphate-rich water can induce the crystallization of calcium phosphates, effectively removing dissolved phosphate from the solution. nih.govepa.gov

The process often involves the formation of hydroxyapatite, a stable form of calcium phosphate. nih.gov The effectiveness of phosphate removal is typically dependent on factors such as pH, the concentration of calcium and phosphate ions, and the presence of a suitable seed material for crystallization. nih.govepa.gov Given that this compound contains both calcium and phosphate, its role in sequestering additional phosphate would likely involve complex equilibrium reactions and surface adsorption or precipitation phenomena.

In geochemical contexts, pyrophosphates are involved in various processes, including mineral formation and the cycling of phosphorus. Pyrophosphates can be found in soils and are known to interact with metal ions, forming organo-metal complexes. plos.org These interactions can influence the mobility and bioavailability of both phosphorus and metals in the soil environment. The formation of calcium pyrophosphate crystals is a key aspect of certain biological mineralization and pathological calcification processes, suggesting that similar mechanisms could occur in geological settings. nih.gov

The presence of pyrophosphate in hydrothermal environments has been linked to the early evolution of life, where it may have served as a primitive energy carrier. nih.gov In soil science, pyrophosphate solutions are used in selective dissolution techniques to extract organo-metal complexes, indicating the strong affinity of pyrophosphate for metal ions in mineral matrices. plos.org While the specific role of crystalline this compound in these large-scale geochemical cycles is not well-defined, the fundamental chemistry of the pyrophosphate anion suggests its participation in mineral weathering, precipitation, and phosphorus transformation processes. nih.gov

Functionalization of this compound Surfaces for Specific Applications

The surface functionalization of calcium phosphate materials is a rapidly developing area of research, with applications ranging from biomedicine to materials science. mdpi.comresearchgate.netsemanticscholar.org While much of this research focuses on other forms of calcium phosphate, such as hydroxyapatite, the principles can be extended to this compound. Surface functionalization involves modifying the surface of the material to impart new properties or to enable the attachment of specific molecules.

One common approach is the use of silane (B1218182) chemistry to create a silica (B1680970) shell on the surface of calcium phosphate nanoparticles. mdpi.comresearchgate.net This silica layer can then be further modified with various functional groups, such as azide (B81097) or alkyne groups, which can be used for "click chemistry" reactions to covalently attach proteins, polymers, or other nanoparticles. mdpi.comresearchgate.netsemanticscholar.org Such modifications can be used to alter the charge, hydrophilicity, and reactivity of the particle surface. For example, polyethyleneimine can be used to create a positively charged surface, while carboxymethylcellulose can impart a negative charge. mdpi.comresearchgate.net These surface-functionalized calcium phosphate materials have potential applications in areas such as targeted delivery systems and advanced composite materials. dovepress.com

Table 2: Potential Surface Functionalization Strategies for Calcium Phosphate Materials

Functionalization Method Purpose Potential Application for this compound
Silanization Creates a silica shell for further modification. mdpi.comresearchgate.net Enhanced stability and provides a platform for covalent attachment of molecules.
"Click" Chemistry Covalent attachment of molecules with high specificity. mdpi.comresearchgate.netsemanticscholar.org Development of targeted delivery systems or functional composites.
Polymer Coating Alters surface charge and hydrophilicity. mdpi.comresearchgate.net Improved dispersibility and control over interactions with the surrounding medium.
Protein Adsorption/Conjugation Immobilization of bioactive proteins. mdpi.comresearchgate.net Creation of biocatalytic surfaces or materials with enhanced biocompatibility.

Future Research Directions and Unexplored Avenues for Calcium Dihydrogen Pyrophosphate

Development of Novel and Sustainable Synthesis Routes for Calcium Dihydrogen Pyrophosphate

The synthesis of this compound is a critical step that dictates its physical and chemical properties, and consequently, its suitability for specific applications. Traditional synthesis methods often involve high temperatures and complex procedures. wikipedia.orgchalcogen.ro Future research should prioritize the development of novel and sustainable synthesis routes that are not only cost-effective but also environmentally friendly.

Emerging Synthesis Methodologies:

Wet Chemical Precipitation: This method, while established, can be further optimized for sustainability. Research into using waste materials as precursors, such as repurposing biomaterials, could significantly reduce the environmental impact. mdpi.comyoutube.com

Sol-Gel Method: The sol-gel process offers a low-temperature alternative for producing highly pure and homogenous this compound nanoparticles. chalcogen.ro Further exploration of this method could lead to better control over particle size and morphology.

Hydrothermal Synthesis: This technique allows for the crystallization of this compound under controlled temperature and pressure, influencing its phase and properties. chalcogen.ro

Acoustofluidic Synthesis: A recent and innovative approach involves the use of acoustofluidics to fabricate calcium pyrophosphate-enzyme nanocatalysts. This method allows for rapid and scalable encapsulation of enzymes, achieving a high loading capacity. acs.org

Table 1: Comparison of Synthesis Methods for this compound

Synthesis MethodAdvantagesPotential Research Directions
Wet Chemical PrecipitationSimple, scalable, cost-effective. mdpi.comUtilization of waste-derived precursors, optimization of reaction parameters for controlled morphology.
Sol-Gel MethodHigh purity, homogeneity, low processing temperature. chalcogen.roTailoring of porosity and surface area, development of hybrid materials.
Hydrothermal SynthesisControl over crystal phase and morphology. chalcogen.roInvestigation of the effects of surfactants and organic additives on crystal growth.
Acoustofluidic SynthesisRapid, scalable, high enzyme loading capacity. acs.orgExploration of different enzyme encapsulations for various biomedical applications.

Exploration of this compound in Emerging Material Technologies

The unique properties of this compound make it a promising candidate for a range of emerging material technologies, particularly in the biomedical field. researchgate.netipme.ruresearchgate.net

Biomaterials for Bone Regeneration:

Calcium pyrophosphate (CPP) is biocompatible, non-toxic, and osteoconductive, making it an attractive material for bone regeneration. nih.govnih.gov It is an important intermediate in biological mineralization. nih.govnih.gov Synthetic beta-calcium pyrophosphate (β-CPP) is often produced by heating orthophosphates with a calcium-to-phosphate molar ratio of one. nih.govnih.gov Studies suggest that β-CPP is a biocompatible and absorbable material that could be an alternative to hydroxyapatite (B223615) and beta-tricalcium phosphate (B84403) in bone regenerative therapies. nih.govnih.gov

Drug Delivery Systems:

The porous nature of calcium pyrophosphate makes it suitable for use as a drug delivery matrix. researchgate.net Research has shown that amorphous calcium polyphosphate can be processed at low temperatures to create a gel that eliminates burst release and extends the release time of drugs. researchgate.net Future work could focus on tailoring the porosity and surface chemistry of this compound to control the release kinetics of specific therapeutic agents.

Other Potential Applications:

Biocatalysts: The acoustofluidic synthesis of calcium pyrophosphate-enzyme nanocatalysts has opened up new possibilities for their use in treating metabolic disorders. acs.org

Adsorbents: Beta-calcium pyrophosphate has been investigated as a potential adsorbent for the removal of heavy metal ions from water. mdpi.com

Food Additives: this compound is used as a food additive, functioning as a leavening agent, stabilizer, and nutrient supplement. nih.gov

Advanced In-Situ Characterization of this compound Transformations

Understanding the transformation behavior of this compound is crucial for controlling its properties and performance in various applications. Advanced in-situ characterization techniques can provide real-time insights into these transformations.

Techniques for In-Situ Analysis:

Time-Resolved Atomic Force Microscopy (AFM): This technique has been used to study the crystallization of dicalcium phosphate monohydrate, a related calcium phosphate phase, revealing its formation through the dissolution of an amorphous precursor. nih.gov Similar in-situ AFM studies could elucidate the crystallization and phase transformation mechanisms of this compound.

X-ray Diffraction (XRD) and Spectroscopy: In-situ XRD and spectroscopic techniques can monitor the structural changes and phase transitions of this compound under different conditions, such as temperature and humidity. chalcogen.ro

Thermal Analysis (TGA/DTA): Thermoanalytical techniques provide information on the thermal stability and decomposition pathways of this compound. chalcogen.ro

The data gathered from these advanced techniques will be invaluable for optimizing synthesis processes and designing materials with tailored properties.

Deeper Integration of Computational and Experimental Approaches for this compound Research

The integration of computational modeling with experimental studies offers a powerful approach to accelerate the discovery and development of new materials.

Computational Modeling:

Molecular Dynamics (MD) Simulations: MD simulations can provide atomic-level insights into the structure, dynamics, and interactions of this compound with its environment. These simulations have been used to study the formation of calcium phosphate prenucleation clusters. researchgate.net

Density Functional Theory (DFT) Calculations: DFT calculations can be employed to predict the electronic structure, bonding, and reactivity of this compound, aiding in the understanding of its chemical properties.

Machine Learning: Machine learning models are being developed for the automated detection of calcium pyrophosphate deposition in medical imaging, which could be extended to predict material properties based on synthesis parameters. nih.govnih.gov

By combining the predictive power of computational modeling with the empirical validation of experimental work, researchers can gain a more comprehensive understanding of this compound and guide the design of new materials with desired functionalities.

Expanding the Fundamental Understanding of this compound Reactivity in Complex Systems

While the basic properties of this compound are relatively well-understood, its reactivity in complex biological and environmental systems remains an area ripe for exploration.

Key Research Questions:

Biomineralization Processes: Pyrophosphate is a known inhibitor of calcium-phosphate crystal formation and plays a crucial role in regulating biomineralization. nih.gov Further research is needed to fully understand the role of this compound in these intricate biological processes.

Interactions with Biomolecules: The interaction of this compound with proteins, enzymes, and other biomolecules is critical for its performance in biomedical applications. ipme.ru Understanding these interactions at a molecular level will be key to designing more effective biomaterials.

Environmental Fate and Transport: As this compound finds use in applications such as water treatment, it is important to understand its long-term stability and potential environmental impact.

A deeper fundamental understanding of the reactivity of this compound in these complex systems will be essential for the responsible and effective development of new technologies based on this versatile compound.

Q & A

Q. What are the optimal laboratory methods for synthesizing high-purity calcium dihydrogen pyrophosphate (CaH₂P₂O₇)?

this compound can be synthesized via two primary methods:

  • Calcium hydrogen phosphate method : Neutralize food-grade calcium hydrogen phosphate (CaHPO₄) or tricalcium phosphate (Ca₃(PO₄)₂) with phosphoric acid (H₃PO₄) under controlled pH (3.2). The product is crystallized, concentrated, and dried .
  • Lime method : React calcium carbonate (CaCO₃) with phosphoric acid, maintaining pH 3.2. The reaction produces CaH₂P₂O₇, water, and CO₂ . Key considerations include precise pH control to avoid impurities (e.g., unreacted calcium carbonate) and post-synthesis aging to enhance crystallinity.

Q. How can researchers confirm the phase purity and crystallinity of this compound?

  • X-ray diffraction (XRD) : Compare experimental diffraction patterns with reference data (e.g., JCPDS) to identify crystalline phases and detect impurities like tricalcium phosphate or calcium carbonate .
  • Thermogravimetric analysis (TGA) : Monitor mass loss during heating (e.g., 100–400°C) to validate dehydration steps and confirm the absence of hygroscopic impurities .

Q. What analytical techniques are suitable for quantifying this compound in mixed phosphate systems?

  • EDTA titration : Dissolve the sample in dilute HCl, boil to remove CO₂, and titrate with 0.02 M EDTA. Each mL of EDTA corresponds to 4.321 mg of CaH₂P₂O₇ .
  • Ion chromatography : Separate phosphate species (orthophosphate, pyrophosphate) using anion-exchange columns and quantify via conductivity detection .

Advanced Research Questions

Q. How does pH influence the solubility and stability of this compound in aqueous systems?

At pH < 6.2, this compound remains soluble due to the dominance of H₂PO₄⁻ ions. Above pH 7, it hydrolyzes to monohydrogen phosphate (HPO₄²⁻), leading to precipitation of calcium monohydrogen phosphate (CaHPO₄) or hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂) . Researchers must buffer reaction media to pH 3–4 during synthesis to stabilize CaH₂P₂O₇ and prevent phase transitions .

Q. What experimental strategies address discrepancies in thermal decomposition data for this compound?

Discrepancies in decomposition temperatures (e.g., 250°C vs. 350°C) arise from variations in heating rates, sample purity, or hydration states. To resolve these:

  • Use controlled-rate TGA with inert atmospheres (N₂/Ar) to minimize oxidation artifacts.
  • Pre-dry samples at 100°C to remove adsorbed water and standardize hydration states .
  • Cross-validate with differential scanning calorimetry (DSC) to correlate endothermic peaks with mass loss events .

Q. How can researchers differentiate this compound from structurally similar calcium phosphates in biological mineralization studies?

  • FTIR spectroscopy : Identify P–O–P stretching vibrations (~725 cm⁻¹) unique to pyrophosphate groups, absent in orthophosphates like hydroxyapatite .
  • Selective dissolution : Use acetic acid (0.5 M) to dissolve CaH₂P₂O₇ while leaving hydroxyapatite intact .

Q. What role does this compound play in modulating hydroxyapatite crystallization in vitro?

CaH₂P₂O₇ inhibits hydroxyapatite nucleation by adsorbing to crystal growth sites, reducing ion availability. Researchers can simulate this by adding CaH₂P₂O₇ (1–5 mM) to supersaturated calcium phosphate solutions and monitoring crystallization kinetics via dynamic light scattering (DLS) or scanning electron microscopy (SEM) .

Q. How do trace metal impurities (e.g., Mg²⁺, Fe³⁺) affect the physicochemical properties of this compound?

  • Inductively coupled plasma mass spectrometry (ICP-MS) : Quantify metal impurities in synthesized batches.
  • Chelation studies : Add EDTA to sequester metals and compare solubility or thermal stability with untreated samples. Mg²⁺ (≥0.1%) accelerates hydrolysis to CaHPO₄, while Fe³⁺ promotes oxidative decomposition above 200°C .

Methodological Challenges and Solutions

Q. Why do conflicting reports exist regarding the solubility of this compound in organic acids?

Solubility in acetic acid varies due to differences in particle size and crystallinity. Mechanochemical synthesis (e.g., ball milling) reduces particle size to <10 µm, enhancing solubility. Confirm via BET surface area analysis and dissolution tests in 0.1 M acetic acid .

Q. How can researchers mitigate hydrolysis of this compound during long-term storage?

  • Store in anhydrous conditions (desiccators with P₂O₅) at ≤25°C.
  • Use Karl Fischer titration to monitor moisture content (<0.5% w/w).
  • Coat particles with hydrophobic agents (e.g., stearic acid) to reduce water adsorption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.